4-(1-ethyl-1H-pyrazol-4-yl)-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine
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Overview
Description
N-[4-(1-ETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N,N-DIMETHYLAMINE is a complex organic compound that features a pyrazole and pyrimidine ring system. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1-ETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N,N-DIMETHYLAMINE typically involves multi-step organic reactions. . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Industrial methods prioritize cost-effectiveness and environmental sustainability, often incorporating green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
N-[4-(1-ETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N,N-DIMETHYLAMINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the trifluoromethyl group.
Common Reagents and Conditions
Common reagents include strong oxidizing agents for oxidation reactions, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
N-[4-(1-ETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N,N-DIMETHYLAMINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in drug discovery.
Industry: Utilized in the development of agrochemicals and materials science
Mechanism of Action
The mechanism of action of N-[4-(1-ETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N,N-DIMETHYLAMINE involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, modulating their activity. This compound can inhibit or activate various biochemical pathways, depending on its structural configuration and the target molecule .
Comparison with Similar Compounds
Similar Compounds
- N-[4-(1-ETHYL-1H-PYRAZOL-4-YL)-6-(METHYL)-2-PYRIMIDINYL]-N,N-DIMETHYLAMINE
- N-[4-(1-ETHYL-1H-PYRAZOL-4-YL)-6-(CHLORO)-2-PYRIMIDINYL]-N,N-DIMETHYLAMINE
Uniqueness
The presence of the trifluoromethyl group in N-[4-(1-ETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N,N-DIMETHYLAMINE distinguishes it from similar compounds. This group significantly enhances its chemical stability, lipophilicity, and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H14F3N5 |
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Molecular Weight |
285.27 g/mol |
IUPAC Name |
4-(1-ethylpyrazol-4-yl)-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C12H14F3N5/c1-4-20-7-8(6-16-20)9-5-10(12(13,14)15)18-11(17-9)19(2)3/h5-7H,4H2,1-3H3 |
InChI Key |
GRURAHWDYQMFPH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)C2=CC(=NC(=N2)N(C)C)C(F)(F)F |
Origin of Product |
United States |
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